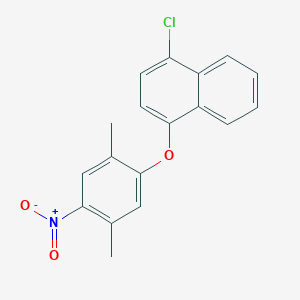
1-Chloro-4-(2,5-dimethyl-4-nitrophenoxy)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(2,5-dimethyl-4-nitrophenoxy)naphthalene is an organic compound that belongs to the class of aromatic compounds It features a naphthalene ring substituted with a chloro group and a phenoxy group, which is further substituted with dimethyl and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(2,5-dimethyl-4-nitrophenoxy)naphthalene typically involves multiple steps, starting with the preparation of the phenoxy and naphthalene intermediates. The phenoxy intermediate can be synthesized by nitration of 2,5-dimethylphenol, followed by chlorination. The naphthalene intermediate is then reacted with the phenoxy intermediate under specific conditions to form the final compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and chlorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-(2,5-dimethyl-4-nitrophenoxy)naphthalene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Formation of amino derivatives.
Reduction: Formation of substituted naphthalene derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-4-(2,5-dimethyl-4-nitrophenoxy)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-(2,5-dimethyl-4-nitrophenoxy)naphthalene involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the chloro and phenoxy groups can interact with various enzymes and receptors, leading to potential biological effects.
Comparación Con Compuestos Similares
- 1-Chloro-4-(2,5-dimethylphenoxy)naphthalene
- 1-Chloro-4-(4-nitrophenoxy)naphthalene
- 1-Chloro-4-(2,5-dimethyl-4-aminophenoxy)naphthalene
Propiedades
Número CAS |
83054-35-7 |
|---|---|
Fórmula molecular |
C18H14ClNO3 |
Peso molecular |
327.8 g/mol |
Nombre IUPAC |
1-chloro-4-(2,5-dimethyl-4-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C18H14ClNO3/c1-11-10-18(12(2)9-16(11)20(21)22)23-17-8-7-15(19)13-5-3-4-6-14(13)17/h3-10H,1-2H3 |
Clave InChI |
MTAYXWYDFAVWNS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1OC2=CC=C(C3=CC=CC=C32)Cl)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


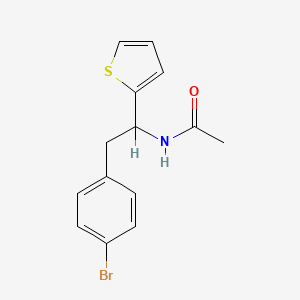
![Benzene, [(S)-(1-methylethyl)sulfinyl]-](/img/structure/B14431270.png)
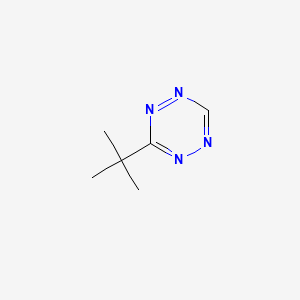
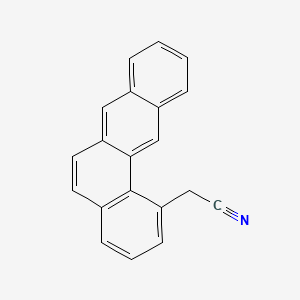
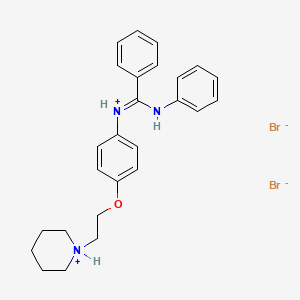
![2-[(2-Chloro-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14431299.png)
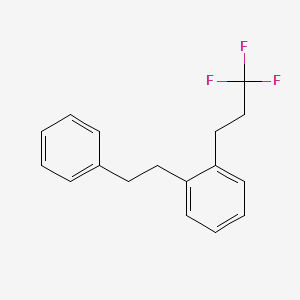
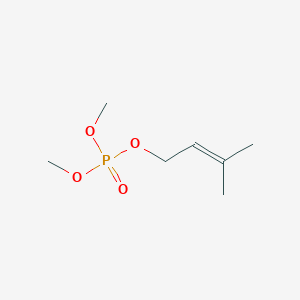
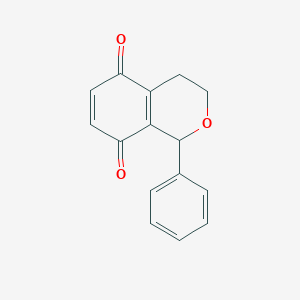
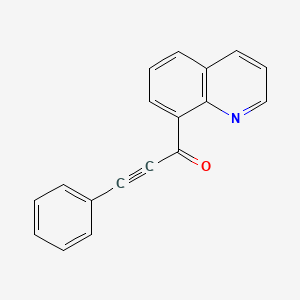
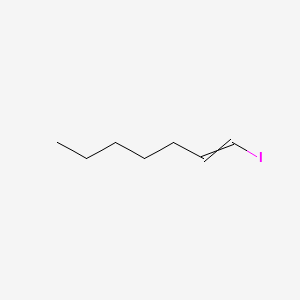
![4-[Bis(phenylsulfonyl)methyl]benzoic acid](/img/structure/B14431331.png)

![6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14431353.png)
